molecular formula C9H15N3O3 B15187613 L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- CAS No. 113561-29-8

L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)-

Cat. No.: B15187613
CAS No.: 113561-29-8
M. Wt: 213.23 g/mol
InChI Key: NOGDSGMXMLEQES-LURJTMIESA-N
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Description

L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- is a derivative of L-Glutamine, an amino acid that plays a crucial role in various physiological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- typically involves the reaction of L-Glutamine with 3,4-dihydro-2H-pyrrole under specific conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the desired product is obtained. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the compound in its pure form.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes. These methods are designed to produce large quantities of the compound efficiently and cost-effectively. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, influencing gene expression, or altering cellular signaling pathways. These interactions can lead to various physiological effects, such as changes in cell growth, metabolism, and immune response.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- include:

  • L-Alanyl-L-Glutamine
  • L-Arginyl-L-Glutamine
  • L-Glycyl-L-Glutamine

Uniqueness

What sets L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- apart from these similar compounds is its unique structural feature, the 3,4-dihydro-2H-pyrrol-5-yl group. This structural modification can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

113561-29-8

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

(2S)-5-amino-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-5-oxopentanoic acid

InChI

InChI=1S/C9H15N3O3/c10-7(13)4-3-6(9(14)15)12-8-2-1-5-11-8/h6H,1-5H2,(H2,10,13)(H,11,12)(H,14,15)/t6-/m0/s1

InChI Key

NOGDSGMXMLEQES-LURJTMIESA-N

Isomeric SMILES

C1CC(=NC1)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1CC(=NC1)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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